molecular formula C16H23N3O5S B2575644 N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034356-02-8

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2575644
CAS No.: 2034356-02-8
M. Wt: 369.44
InChI Key: QHEWAYDMEKDVMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(N,N-Dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound featuring a benzodioxole carboxamide core linked to a substituted piperidine moiety. The piperidine ring is modified with an N,N-dimethylsulfamoyl group at the 1-position and a methylene bridge to the carboxamide nitrogen.

Properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5S/c1-18(2)25(21,22)19-7-5-12(6-8-19)10-17-16(20)13-3-4-14-15(9-13)24-11-23-14/h3-4,9,12H,5-8,10-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEWAYDMEKDVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The presence of a piperidine ring and a dimethylsulfamoyl group enhances its interaction with various biological targets.

Property Value
Molecular FormulaC₁₄H₁₈N₂O₄S
Molecular Weight306.37 g/mol
CAS NumberNot specified

Research indicates that compounds with similar structures can inhibit key signaling pathways involved in inflammation and cancer. The proposed mechanisms include:

  • Inhibition of NFκB Pathway: Compounds like this have been shown to modulate the NFκB signaling pathway, which plays a crucial role in inflammation and cancer progression.
  • Cyclin-dependent Kinase (CDK) Inhibition: The structure suggests potential activity against CDKs, which are pivotal in cell cycle regulation.

Anti-inflammatory Effects

Studies have demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant anti-inflammatory properties. For instance, compounds with similar scaffolds have been reported to reduce pro-inflammatory cytokine production in vitro.

Anticancer Potential

Recent investigations into related compounds have shown promise as anticancer agents. For example, a study on thiazole derivatives indicated their ability to induce apoptosis in cancer cell lines by activating caspase pathways.

Case Studies

  • In Vitro Studies:
    • A study evaluated the effects of related compounds on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis.
    • Another study focused on the anti-inflammatory properties of similar sulfonamide derivatives, showing a reduction in IL-6 and TNF-alpha levels.
  • Animal Models:
    • In vivo studies using murine models demonstrated that administration of related compounds resulted in decreased tumor size and improved survival rates compared to controls.

Comparison with Similar Compounds

N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide

  • Structure : Replaces the piperidinylmethyl group with a linear heptan-4-yl chain.
  • Application : Studied as an umami flavor enhancer, with toxicological evaluations showing rapid metabolism via cytochrome P450 enzymes and low acute toxicity in rodent models .

N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2)

  • Structure : Features a 3,4-dimethoxyphenyl substituent instead of the piperidine-sulfamoyl group.
  • Synthesis : Purified via silica gel chromatography (75% yield, m.p. 175–177°C) .
  • Activity: Not explicitly reported, but methoxy groups may enhance lipophilicity and membrane permeability compared to the polar sulfamoyl group in the target compound.

N-(4'-(Furan-3-yl)-[1,1'-biphenyl]-2-yl)benzo[d][1,3]dioxole-5-carboxamide (A11)

  • Structure : Incorporates a biphenyl-furan substituent.
  • Synthesis : Achieved in 80% yield, highlighting the versatility of Suzuki coupling for aromatic substitutions .

Piperidine-Modified Analogues

N-(Piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide Hydrochloride

  • Structure : Lacks the dimethylsulfamoyl group but retains the piperidine core.
  • Properties : Available as a hydrochloride salt (CAS 1420861-51-3), suggesting improved aqueous solubility compared to the free base form of the target compound .
  • Applications : Often used as an intermediate in opioid derivatives (e.g., fentanyl analogues), though the target compound’s sulfamoyl group likely redirects its pharmacological profile .

Crystalline Forms of 7-Chloro-2-(4-(3-Methoxyazetidin-1-yl)cyclohexyl)-... Benzo[d][1,3]dioxole-5-carboxamide

  • Structure : Shares the benzodioxole carboxamide core but includes a chloro-substituted aromatic ring and an azetidine-cyclohexyl moiety.

Pharmacologically Active Analogues

Benzodioxole Fentanyl (N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]benzo[d][1,3]dioxole-5-carboxamide)

  • Structure : Combines the benzodioxole carboxamide with a fentanyl-like piperidine-phenylethyl group.
  • Activity : Acts as an opioid receptor agonist, highlighting how structural modifications to the piperidine ring can drastically alter pharmacological targets .
  • Contrast: The target compound’s dimethylsulfamoyl group likely prevents opioid activity, redirecting it toward non-CNS applications.

Q & A

Q. How can researchers determine the three-dimensional conformation of this compound?

To elucidate the 3D structure, employ X-ray crystallography for single-crystal analysis or nuclear magnetic resonance (NMR) spectroscopy to assess bond angles and distances. Computational methods like density functional theory (DFT) can complement experimental data to validate stereoelectronic effects . For dynamic behavior, use molecular dynamics (MD) simulations to model conformational flexibility in solution .

Q. What methodologies optimize the synthesis of this compound for high purity?

Multi-step synthesis typically involves amide coupling (e.g., EDC/HOBt activation) and sulfamoylation under inert atmospheres. Monitor reactions via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) . Purify intermediates using column chromatography with gradients (e.g., hexane/ethyl acetate). Final purity (>95%) is confirmed by HPLC-UV and mass spectrometry (MS) .

Q. How can solubility challenges be addressed in biological assays?

Use dimethyl sulfoxide (DMSO) as a primary solvent, with co-solvents like ethanol or PEG-400 to enhance aqueous solubility. For in vivo studies, formulate with surfactants (e.g., Tween-80) or cyclodextrins to improve bioavailability. Pre-screen solubility via nephelometry .

Q. What techniques characterize the reactivity of the sulfamoyl group?

Investigate nucleophilic substitution using halogenation agents (e.g., PCl₃) or amine nucleophiles . Track reaction kinetics via UV-Vis spectroscopy or NMR time-course studies . Isotopic labeling (e.g., ³⁵S) can elucidate metabolic pathways .

Advanced Research Questions

Q. How can binding affinity to molecular targets be quantified?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd). For enzyme targets, perform IC50 assays with fluorogenic substrates. Validate specificity via competitive binding assays with known inhibitors .

Q. What strategies improve metabolic stability in vitro?

Incubate the compound with liver microsomes or hepatocytes and analyze metabolites via LC-MS/MS . Modify labile groups (e.g., methyl substituents on the piperidine ring) to reduce cytochrome P450-mediated oxidation. Use deuterium incorporation at metabolic hotspots .

Q. How does polymorphism affect bioactivity?

Screen for polymorphs using powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) . Compare dissolution rates in simulated gastric fluid and correlate with in vitro efficacy (e.g., IC50 shifts). Computational crystal structure prediction (CSP) tools can guide stable form selection .

Q. What predictive models assess toxicological risks?

Use quantitative structure-activity relationship (QSAR) models to predict hepatotoxicity. Validate with Ames tests for mutagenicity and hERG channel assays for cardiotoxicity. Cross-reference PubChem toxicity datasets for structural alerts .

Q. How can process chemistry scale up synthesis efficiently?

Implement continuous flow reactors to enhance yield and reduce side reactions. Apply design of experiments (DoE) to optimize parameters (temperature, catalyst loading). For impurity control, use HPLC-ELSD and in-line FTIR monitoring .

Q. How do researchers resolve contradictory bioactivity data across studies?

Conduct assay validation using orthogonal methods (e.g., SPR vs. ITC). Replicate experiments under standardized conditions (pH, temperature, cell lines). Perform meta-analysis of published data to identify confounding variables (e.g., solvent effects) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.